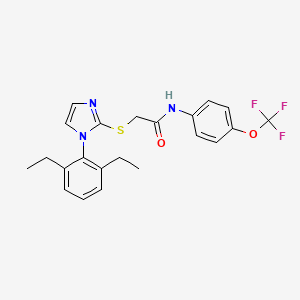

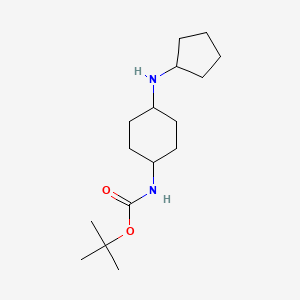

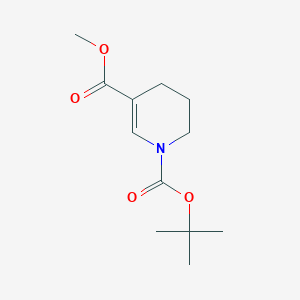

![molecular formula C15H15FN4OS B2372790 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide CAS No. 1171763-14-6](/img/structure/B2372790.png)

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide, also known as PEP005, is a synthetic compound that has been found to have potential applications in the field of cancer research. This compound is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant. PEP005 has been shown to have a potent anti-tumor effect, making it a promising candidate for the development of new cancer therapies.

Scientific Research Applications

Synthesis and Biological Evaluation

N-Heterocyclic substituted fluoro-benzothiazole sulphonamido analogs, starting from fluoro-chloroaniline, have been synthesized and evaluated for their antidiabetic properties. This investigation showcases the potential therapeutic applications of compounds related to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide in the field of medicinal chemistry, particularly targeting antidiabetic effects (S. T., N. Chaubey, 2022).

Antimicrobial Activity

Novel synthesis techniques have led to the creation of 6-fluorobenzothiazole substituted pyrazole analogues, which have been evaluated for their antimicrobial and antioxidant activities. These compounds demonstrate the potential of fluoro-benzothiazole and pyrazole moieties in pharmacology, offering insights into their use as antimicrobial agents (L. P. Raparla, D. Reddy, K. Pradeep, S. M. Ahmed, J. Sindhura, 2013).

Anti-HSV-1 and Cytotoxic Activities

Research into pyrazole- and isoxazole-based heterocycles has led to the development of compounds with promising anti-HSV-1 and cytotoxic activities. This area of study highlights the therapeutic potential of these heterocycles in treating viral infections and their use in cytotoxicity studies, indicating a broader application in antiviral therapies and cancer research (K. Dawood, H. Abdel-Gawad, H. Mohamed, F. Badria, 2011).

properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4OS/c1-2-13(21)20(10-9-19-8-4-7-17-19)15-18-14-11(16)5-3-6-12(14)22-15/h3-8H,2,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIJYWNXALSPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

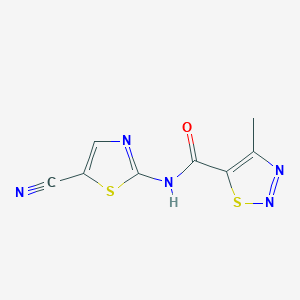

![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)

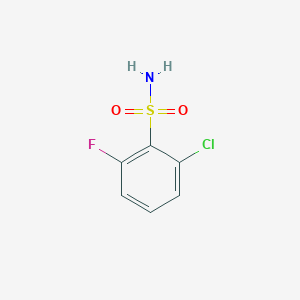

![Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2372712.png)

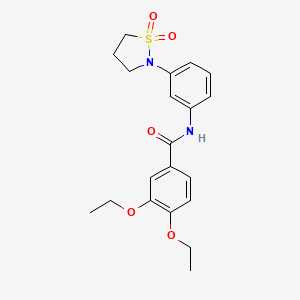

![2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2372719.png)

![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2372721.png)

![5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butoxy]benzaldehyde](/img/structure/B2372727.png)